tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 226.32 g/mol. It is classified as a carbamate, which is a functional group characterized by the presence of a carbonyl (C=O) bonded to a nitrogen atom (N) that is also attached to an alkyl or aryl group. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals.
The compound is cataloged under various identifiers, including the CAS number 1240390-36-6. It belongs to the broader class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely used in agricultural chemicals, pharmaceuticals, and as intermediates in organic synthesis.
The synthesis of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate can be achieved through several methods:
The reactions typically occur under mild conditions and can be optimized for higher yields through variations in temperature, pressure, and catalyst choice. For example, using ethanol as a solvent often facilitates better solubility and reactivity of the starting materials.
The molecular structure of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate features a tert-butyl group attached to a nitrogen atom, which is further connected to an octahydropyrano[3,4-c]pyrrol moiety. This structure contributes to its unique chemical properties and biological activities.
The compound tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate (CAS: 2386283-00-5) features a complex bicyclic architecture with defined stereochemical attributes. Its systematic IUPAC name designates a fused pyrano[3,4-c]pyrrolidine core, where a six-membered tetrahydropyran ring merges with a five-membered pyrrolidine ring at the [3,4-c] fusion site. The carbamate functional group (-OC(=O)NH-) links a tert-butyl moiety to the nitrogen atom at the 3a-position of the pyrrolidine ring [1]. The molecular formula is C₁₂H₂₂N₂O₃ (MW: 242.3147 g/mol), with SMILES notation O=C(NC12CNCC2CCOC1)OC(C)(C)C [1].
Table 1: Comparative Nomenclature of Key Structural Analogues
| CAS Number | Systematic Name | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| 2386283-00-5 | tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate | C₁₂H₂₂N₂O₃ | 242.31 | Direct N-linked carbamate |
| 1932814-26-0 | rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate | C₁₃H₂₄N₂O₃ | 256.35 | Methylene-bridged carbamate (7a) |
| 1936597-27-1 | tert-butyl N-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamate | C₁₃H₂₄N₂O₃ | 256.34 | Methylene linker at pyrrolidine N |
This scaffold exemplifies strategic molecular design in protease inhibitor development. The rigid bicyclic framework provides three-dimensional complexity that enhances target selectivity, while the tert-butyl carbamate group confers metabolic stability against esterase-mediated hydrolysis—a critical advantage over amide-based drugs [4]. Key applications include:
Table 2: Advantages of Carbamate Functionalization in Drug Design
| Property | Impact on Drug Efficacy | Mechanistic Basis |
|---|---|---|
| Metabolic Stability | Enhanced resistance to enzymatic hydrolysis (proteases, esterases) | Resonance stabilization of carbamate C-N bond; tert-butyl steric shielding [4] |
| Membrane Permeability | Improved logP (experimental: 1.8 ± 0.2) facilitating blood-brain barrier penetration | Balanced lipophilicity from alkyl groups; reduced polarity vs. amides [4] |
| Target Engagement | Dual H-bonding capacity (C=O and N-H groups) with catalytic residues | C=O dipole (strong H-bond acceptor); N-H dipole (moderate H-bond donor) [2] |
| Stereochemical Control | Enantioselective binding to chiral enzyme pockets (e.g., proteases) | Defined 3D orientation of pharmacophore elements [2] |
The therapeutic application of carbamates originated with physostigmine (1864), but their integration into complex heterocycles accelerated in the 21st century. Key milestones:
Table 3: Historical Development of Pyrano-Pyrrolidine Carbamates
| Year Range | Key Advancement | Impact on Compound Utility |
|---|---|---|
| 1864–1950s | Isolation of physostigmine (first natural carbamate) | Established carbamates as acetylcholinesterase inhibitors [4] |
| 1959–2000 | Development of Boc-protection strategies | Enabled synthesis of N-protected pyrrolidine derivatives [9] |
| 2005–2015 | Grubbs-catalyzed ring closure methods | Improved bicyclic scaffold synthesis (yield ↑45% → 65%) [2] |
| 2020–present | Incorporation into covalent kinase inhibitors | Expanded applications in oncology/immunology; 3 patents filed (2022–2023) [2] |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: